molecular formula C19H16Cl2N2O B11298280 8-chloro-2-[(2-chlorophenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

8-chloro-2-[(2-chlorophenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B11298280
M. Wt: 359.2 g/mol
InChI Key: LOTYBHZAZPPUBY-UHFFFAOYSA-N
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Description

8-chloro-2-[(2-chlorophenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Properties

Molecular Formula

C19H16Cl2N2O

Molecular Weight

359.2 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

InChI

InChI=1S/C19H16Cl2N2O/c20-13-5-6-17-14(10-13)15-11-23(8-7-18(15)22-17)19(24)9-12-3-1-2-4-16(12)21/h1-6,10,22H,7-9,11H2

InChI Key

LOTYBHZAZPPUBY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)C(=O)CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-[(2-chlorophenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-[(2-chlorophenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-chloro-2-[(2-chlorophenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-chloro-2-[(2-chlorophenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-2-[(2-chlorophenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to the presence of the chloro and acetyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for scientific research .

Biological Activity

The compound 8-chloro-2-[(2-chlorophenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a member of the pyridoindole family and has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Anticancer Properties

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of tetrahydro-pyridoindoles can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

Key Findings:

  • Mechanism of Action : The compound may act by inhibiting key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
  • In Vitro Studies : In vitro assays have shown that this compound can induce cell cycle arrest at the G2/M phase in various cancer cell lines, leading to increased apoptosis rates .

Anti-inflammatory Activity

The anti-inflammatory potential of similar pyridoindole derivatives has been documented. These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Observations:

  • Cytokine Inhibition : Compounds in this class have been reported to significantly reduce the release of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating a robust anti-inflammatory effect .
  • In Vivo Studies : Animal models have shown that these compounds can decrease inflammation markers in tissues affected by acute inflammation .

Neuroprotective Effects

Some studies suggest that pyridoindole derivatives may offer neuroprotective benefits, particularly against oxidative stress-induced neuronal damage.

Evidence:

  • Oxidative Stress : In models of neurodegeneration, these compounds have been shown to protect neuronal cells from oxidative stress by enhancing antioxidant defense mechanisms .
  • Behavioral Studies : Behavioral assessments in animal models have indicated improvements in cognitive functions after treatment with these compounds.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features.

Structural Feature Effect on Activity
Chlorine SubstitutionEnhances lipophilicity and cellular uptake
Acetyl GroupInfluences binding affinity to target proteins
Tetrahydro Indole CoreEssential for maintaining biological activity

Case Studies

  • Antitumor Activity Evaluation : A study evaluated the efficacy of this compound in a xenograft model of human breast cancer. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
  • Inflammation Model : In a murine model of induced colitis, treatment with the compound resulted in decreased histological damage and lower levels of inflammatory cytokines compared to untreated controls.

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